
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione is a unique organic compound with the molecular formula C42H34O2 It is characterized by its six phenyl groups attached to a hexane backbone, with two ketone functionalities at the 2 and 5 positions
Preparation Methods
The synthesis of 1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexane Backbone: The initial step involves the formation of the hexane backbone through a series of aldol condensations and subsequent hydrogenation reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with the hexane backbone in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation to Form Ketones: The final step involves the oxidation of the hexane backbone to introduce the ketone functionalities at the 2 and 5 positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Chemical Reactions Analysis
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation.
Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione largely depends on its chemical reactivity. The ketone functionalities can participate in nucleophilic addition reactions, while the phenyl groups can engage in electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science.
Comparison with Similar Compounds
1,1,1,6,6,6-Hexaphenyl-hexane-2,5-dione can be compared with other similar compounds, such as:
1,1,1,6,6,6-Hexaphenyl-hexane-2,4-dione: Similar structure but with ketone groups at different positions.
2,5-Diphenyl-1,3-oxazoline: Contains phenyl groups and a heterocyclic ring, used in different applications.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: Contains trifluoromethyl groups and methoxyphenyl groups, used in specialized chemical research.
The uniqueness of this compound lies in its specific arrangement of phenyl groups and ketone functionalities, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
90508-14-8 |
|---|---|
Molecular Formula |
C42H34O2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
1,1,1,6,6,6-hexakis-phenylhexane-2,5-dione |
InChI |
InChI=1S/C42H34O2/c43-39(41(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)31-32-40(44)42(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H,31-32H2 |
InChI Key |
CYZDQGZPWLZZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)CCC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


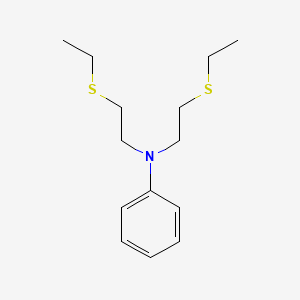
![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11964252.png)
![2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid](/img/structure/B11964270.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964275.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964285.png)
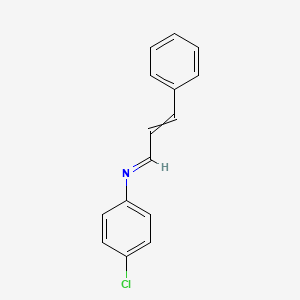


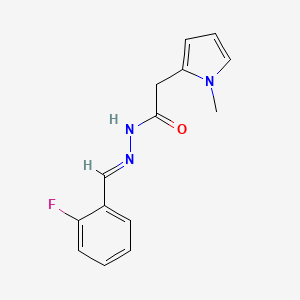
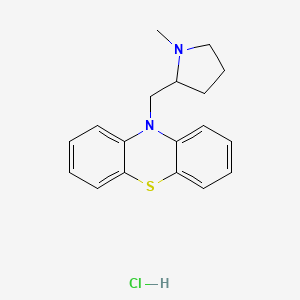
![3-bromo-4-hydroxy-5-methoxybenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11964310.png)
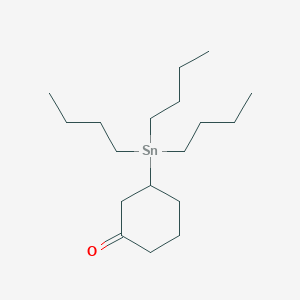
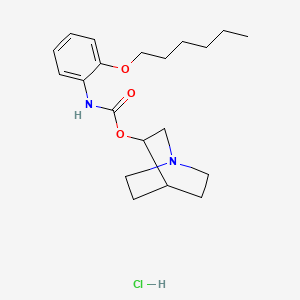
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)
